molecular formula C19H30N2O3 B13788590 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate CAS No. 63986-58-3

1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate

Cat. No.: B13788590
CAS No.: 63986-58-3
M. Wt: 334.5 g/mol
InChI Key: XPCHXZVZSGFWCM-UHFFFAOYSA-N
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Description

1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring, a propan-2-yl group, and a carbamate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using suitable alkylating agents.

    Formation of the Carbamate Moiety: The carbamate group is formed by reacting an amine with an isocyanate or by using carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes or Receptors: Modulating their activity and leading to desired biological effects.

    Inhibit or Activate Pathways: Affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-piperidin-1-ylpropan-2-yl acetate: Shares the piperidine and propan-2-yl groups but differs in the ester moiety.

    Pyraclostrobin: A carbamate ester with a different aromatic substitution pattern.

Uniqueness

1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63986-58-3

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate

InChI

InChI=1S/C19H30N2O3/c1-4-12-23-17-8-9-18(15(2)13-17)20-19(22)24-16(3)14-21-10-6-5-7-11-21/h8-9,13,16H,4-7,10-12,14H2,1-3H3,(H,20,22)

InChI Key

XPCHXZVZSGFWCM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN2CCCCC2)C

Origin of Product

United States

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